molecular formula C9H11ClN2O B13129135 4-chloro-N-methyl-3-(methylamino)benzamide

4-chloro-N-methyl-3-(methylamino)benzamide

Cat. No.: B13129135
M. Wt: 198.65 g/mol
InChI Key: MCFSDRMYPONNJK-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-3-(methylamino)benzamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the N-position, and a methylamino group at the 3-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-3-(methylamino)benzamide typically involves the reaction of 4-chlorobenzoic acid with methylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures high efficiency and quality of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-3-(methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used. The reactions are conducted under controlled temperature and pressure.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, amines, or alkyl halides. The reactions are performed in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzamides with different functional groups.

Scientific Research Applications

4-chloro-N-methyl-3-(methylamino)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

4-chloro-N-methyl-3-(methylamino)benzamide can be compared with other similar compounds, such as:

    4-chloro-N-methylbenzamide: Lacks the methylamino group at the 3-position.

    3-methylamino-N-methylbenzamide: Lacks the chlorine atom at the 4-position.

    4-chloro-3-methylamino-benzamide: Lacks the N-methyl group.

These similar compounds may have different chemical properties, reactivity, and biological activities

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-N-methyl-3-(methylamino)benzamide

InChI

InChI=1S/C9H11ClN2O/c1-11-8-5-6(9(13)12-2)3-4-7(8)10/h3-5,11H,1-2H3,(H,12,13)

InChI Key

MCFSDRMYPONNJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)NC)Cl

Origin of Product

United States

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